molecular formula C17H16N4O2S B2409575 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide CAS No. 1798031-43-2

5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2409575
CAS No.: 1798031-43-2
M. Wt: 340.4
InChI Key: AZKBYXLQJAJLKD-UHFFFAOYSA-N
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Description

5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiazole ring, a pyrrolidine ring, and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino acids or through the reduction of pyrrole derivatives.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

    Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, pyrrolidine, and isoxazole intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl, thiazole, and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxylate
  • 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxylic acid
  • 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(14-10-15(23-20-14)12-4-2-1-3-5-12)19-13-6-8-21(11-13)17-18-7-9-24-17/h1-5,7,9-10,13H,6,8,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKBYXLQJAJLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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